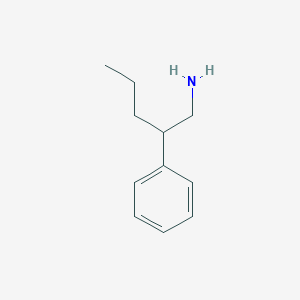

2-Phenylpentan-1-amine

描述

肌醇-3,4,5,6-四磷酸,通常称为Ins(3,4,5,6)P4,是一种天然存在的肌醇磷酸酯。它在细胞信号通路中起着重要作用,特别是在调节质膜中的氯离子通道方面。该化合物是肌醇磷酸酯家族的一部分,肌醇磷酸酯参与各种细胞过程。

准备方法

合成路线和反应条件: 肌醇-3,4,5,6-四磷酸可以通过肌醇多磷酸的磷酸化合成。 参与该过程的关键酶之一是肌醇四磷酸1-激酶(ITPK1),它在特定位置磷酸化肌醇多磷酸 。 反应通常发生在胞质溶胶中,涉及肌醇-1,3,4,5,6-五磷酸转化为肌醇-3,4,5,6-四磷酸 .

工业生产方法: 肌醇-3,4,5,6-四磷酸的工业生产方法尚未有详细的记载,因为该化合物主要是在研究领域进行研究。如果需要,可以使用ITPK1进行酶促合成,以扩大生产规模。

化学反应分析

反应类型: 肌醇-3,4,5,6-四磷酸会经历各种化学反应,包括磷酸化和去磷酸化。 磷酸化反应由ITPK1催化,ITPK1在肌醇环上添加一个磷酸基团 。 该化合物也可以被特定的磷酸酶去磷酸化,逆转磷酸化过程 .

常用试剂和条件: 肌醇-3,4,5,6-四磷酸磷酸化中常用的试剂包括作为磷酸供体的三磷酸腺苷(ATP)和作为催化剂的ITPK1 。反应通常发生在生理条件下的胞质溶胶中。

主要产物: 肌醇-3,4,5,6-四磷酸磷酸化形成的主要产物是肌醇-1,3,4,5,6-五磷酸 。该产物在细胞信号通路中具有重要意义,并具有多种生物学功能。

科学研究应用

Scientific Research Applications

The applications of 2-Phenylpentan-1-amine span several domains:

-

Chemistry :

- It serves as a building block in the synthesis of more complex organic molecules.

- It is utilized in the development of various chemical reactions due to its unique structural properties.

-

Biology :

- Investigated for its role in neurotransmitter activity , particularly its interaction with serotonin receptors, which may have implications for mood regulation and cognitive functions.

- Explored for potential choleretic effects , enhancing pancreatic secretion which could aid in digestive processes.

-

Medicine :

- Studied for its potential therapeutic effects, particularly in treating conditions such as depression and ADHD due to its influence on neurotransmitter levels.

- Used as a precursor in the synthesis of pharmaceutical compounds, contributing to the development of new medications.

-

Industry :

- Employed in the production of specialty chemicals and as an intermediate in manufacturing agrochemicals and dyes.

Case Studies and Research Findings

Several studies have highlighted the biological activity and potential applications of this compound:

-

Choleretic Effects :

- In vivo studies indicated that doses ranging from 50–200 mg/kg led to increased pancreatic secretion in animal models, suggesting therapeutic potential for digestive health.

-

Neuropharmacological Studies :

- Research demonstrated that this compound could elevate dopamine levels in certain brain regions, indicating possible applications for treating mood disorders or attention-related conditions.

-

Binding Affinity Studies :

- Binding assays revealed interactions with serotonin receptors, which may elucidate its psychoactive properties. Further research is necessary to clarify the underlying mechanisms.

作用机制

肌醇-3,4,5,6-四磷酸的作用机制与其与质膜中的氯离子通道的相互作用有关。 它作为这些通道的抑制剂,从而调节氯离子进出细胞的流动 。 这种调节对于各种生理过程至关重要,包括体液分泌和细胞体积控制 。该化合物的分子靶点包括氯离子通道本身及其参与合成和降解的酶。

相似化合物的比较

肌醇-3,4,5,6-四磷酸在肌醇磷酸酯中是独一无二的,因为它在氯离子通道调节方面的特殊作用。 类似的化合物包括肌醇-1,3,4,5,6-五磷酸和肌醇六磷酸,它们都具有不同的生物学功能 。 肌醇-1,3,4,5,6-五磷酸参与各种信号通路,而肌醇六磷酸以其在磷酸盐储存和调节方面的作用而闻名 。肌醇-3,4,5,6-四磷酸的独特性在于它对氯离子通道的特定抑制效应,而其他肌醇磷酸酯则没有这种效应。

生物活性

2-Phenylpentan-1-amine, also known as β-Methylphenethylamine (BMPEA), is an organic compound that belongs to the class of amphetamines and derivatives. This compound has garnered attention due to its potential biological activities, particularly its interaction with trace amine-associated receptors (TAARs), which are implicated in various physiological processes. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Chemical Formula : C12H17N

- Molecular Weight : 173.259 g/mol

- IUPAC Name : 2-phenylpropan-1-amine

- CAS Registry Number : 582-22-9

This compound acts primarily as an agonist for trace amine-associated receptor 1 (TAAR1). This receptor plays a significant role in modulating neurotransmitter release and is involved in the regulation of mood, cognition, and reward pathways. The activation of TAAR1 by this compound can lead to increased dopamine release, similar to traditional amphetamines, but with potentially different pharmacological profiles.

Biological Activity and Pharmacological Effects

The biological activity of this compound has been studied in various contexts:

Neuropharmacological Effects

Research indicates that this compound may exhibit stimulant properties akin to those of classical amphetamines. It has been shown to enhance locomotor activity in animal models, suggesting its potential as a central nervous system (CNS) stimulant. Additionally, studies have indicated that it may influence the release of catecholamines, which are crucial for mood regulation and cognitive functions.

Toxicological Profile

While this compound is not classified as a highly toxic compound, its effects on the CNS raise concerns regarding potential abuse and dependency. The Ames test indicates that it is not mutagenic, suggesting a relatively low carcinogenic risk; however, further studies are needed to fully understand its long-term effects on human health.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Animal Model Studies :

- Human Exposure Studies :

- Receptor Binding Studies :

Comparative Biological Activity Table

| Compound | Mechanism of Action | Main Effects | Toxicity Level |

|---|---|---|---|

| This compound | TAAR1 Agonist | Increased locomotion, euphoria | Low |

| Amphetamine | DAT/NET Inhibitor | Stimulation, increased energy | Moderate |

| MDMA | SERT/TAAR Agonist | Euphoria, empathy | High |

属性

IUPAC Name |

2-phenylpentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-2-6-11(9-12)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMNYSQPHYHTSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CN)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901312396 | |

| Record name | β-Propylbenzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901312396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104177-99-3 | |

| Record name | β-Propylbenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104177-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Propylbenzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901312396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。